

Application Notes and Protocols for 19-Norprogesterone in Cell Culture Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **19-Norprogesterone**

Cat. No.: **B1209251**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of **19-Norprogesterone**, a synthetic progestin, in a variety of cell culture-based research applications. This document outlines the mechanisms of action, provides detailed experimental protocols, and presents quantitative data to facilitate the design and execution of robust in vitro studies.

Introduction to 19-Norprogesterone

19-Norprogesterone is a synthetic steroid hormone that acts as a potent progestogen, meaning it mimics the effects of the natural hormone progesterone.^{[1][2]} It is an analogue of progesterone lacking the methyl group at position 19.^[2] This structural modification enhances its progestogenic activity, making it 4- to 8-fold more potent than progesterone in some assays. ^[1] **19-Norprogesterone** and its derivatives are widely used in research to investigate progesterone receptor (PR) signaling, reproductive biology, and the treatment of hormone-responsive cancers.

Mechanism of Action

19-Norprogesterone primarily exerts its biological effects through binding to and activating the progesterone receptor (PR), a member of the nuclear receptor superfamily.^[3] Upon ligand binding, the PR undergoes a conformational change, dimerizes, and translocates to the

nucleus where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[4]

Signaling Pathways:

- Genomic Pathway: This classical pathway involves the direct regulation of gene expression by the **19-Norprogesterone**-PR complex, influencing processes such as cell proliferation, differentiation, and apoptosis.
- Non-Genomic Pathway: **19-Norprogesterone** can also initiate rapid signaling events from the cell membrane.[5][6] This can involve the activation of membrane-associated progesterone receptors (mPRs) and subsequent activation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and PI3K/Akt pathways.[7][8][9] These rapid, non-genomic actions can influence cell function independently of or in concert with the genomic pathway.[5][10]

Quantitative Data Summary

The following tables summarize key quantitative parameters for **19-Norprogesterone** and its commonly used derivatives, providing a reference for experimental design.

Compound	Receptor	Cell Line	Binding Affinity (Kd/Ki)	Reference
Nomegestrol Acetate	Progesterone Receptor	T47-D	~4 nM (Kd)	[11]
ORG 2058	Progesterone Receptor	T47-D	~3 nM (Kd)	[11]
19-Norprogesterone	Mineralocorticoid Receptor	Rat	47% of aldosterone affinity	[1]

Compound	Assay	Cell Line	Effective Concentration (EC50 / IC50)	Reference
Promegestone (R5020)	PR Transactivation	HELN-hPR	0.33 nM (EC50)	[1]
Promegestone (R5020)	PR Transactivation	U2OS-zfPR	1.93 nM (EC50)	[1]
Progesterins (general)	Proliferation (stimulation)	T47-D	0.1 - 0.3 nM	[12]
Progesterins (general)	Proliferation (inhibition)	T47-D	≥ 10 nM	[12]
Nomegestrol Acetate	Estrogen Sulfotransferase Activity (stimulation)	MCF-7, T47-D	5×10^{-8} M - 5×10^{-7} M	[13]

Experimental Protocols

Preparation of 19-Norprogesterone Stock Solution

Objective: To prepare a concentrated stock solution of **19-Norprogesterone** for use in cell culture experiments.

Materials:

- **19-Norprogesterone** powder
- Dimethyl sulfoxide (DMSO) or absolute ethanol (cell culture grade)
- Sterile, nuclease-free microcentrifuge tubes

Protocol:

- Calculate the required amount of **19-Norprogesterone** powder to prepare a stock solution of a desired concentration (e.g., 10 mM).

- Weigh the **19-Norprogesterone** powder in a sterile microcentrifuge tube.
- Add the appropriate volume of DMSO or absolute ethanol to achieve the desired stock concentration.
- Vortex thoroughly until the powder is completely dissolved.
- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C.

Note: The final concentration of the solvent (DMSO or ethanol) in the cell culture medium should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity. A vehicle control (medium containing the same final concentration of solvent) should always be included in experiments.

Cell Proliferation Assay

Objective: To determine the effect of **19-Norprogesterone** on the proliferation of a chosen cell line (e.g., T47-D breast cancer cells).

Materials:

- T47-D cells (or other suitable cell line)
- Complete growth medium (e.g., RPMI-1640 with 10% FBS)
- Phenol red-free medium with charcoal-stripped serum (for hormone-deprivation studies)
- **19-Norprogesterone** stock solution
- 96-well cell culture plates
- Cell proliferation reagent (e.g., MTT, WST-1, or a fluorescence-based assay)
- Plate reader

Protocol:

- Cell Seeding:
 - Trypsinize and count the T47-D cells.
 - Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete growth medium.
 - Incubate for 24 hours to allow for cell attachment.
- Hormone Deprivation (Optional but Recommended):
 - After 24 hours, replace the complete medium with phenol red-free medium containing charcoal-stripped serum.
 - Incubate for another 24-48 hours to synchronize the cells and reduce the influence of hormones present in the serum.
- Treatment:
 - Prepare serial dilutions of **19-Norprogesterone** in the appropriate medium (e.g., from 1 pM to 10 μ M). Include a vehicle control.
 - Remove the medium from the wells and add 100 μ L of the prepared **19-Norprogesterone** dilutions or vehicle control.
 - Incubate for the desired time period (e.g., 24, 48, or 72 hours).
- Quantification of Proliferation:
 - Add the cell proliferation reagent to each well according to the manufacturer's instructions.
 - Incubate for the recommended time.
 - Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
- Data Analysis:

- Subtract the background reading (medium only).
- Normalize the data to the vehicle control.
- Plot the cell viability (% of control) against the log of the **19-Norprogesterone** concentration to generate a dose-response curve and determine the EC50 or IC50.

Apoptosis Assay by Flow Cytometry

Objective: To assess the induction of apoptosis by **19-Norprogesterone** using Annexin V and Propidium Iodide (PI) staining.

Materials:

- Cell line of interest
- 6-well cell culture plates
- **19-Norprogesterone** stock solution
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Phosphate-buffered saline (PBS)
- Flow cytometer

Protocol:

- Cell Seeding and Treatment:
 - Seed cells in 6-well plates and allow them to attach.
 - Treat the cells with various concentrations of **19-Norprogesterone** and a vehicle control for a predetermined time (e.g., 24 or 48 hours).
- Cell Harvesting:

- Collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
- Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
- Staining:
 - Wash the cells twice with cold PBS.
 - Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
 - Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
 - Add 400 μ L of 1X Binding Buffer to each tube.
- Flow Cytometry Analysis:
 - Analyze the samples on a flow cytometer within one hour of staining.
 - Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
 - Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot for Progesterone Receptor Signaling

Objective: To analyze the effect of **19-Norprogesterone** on the expression and phosphorylation of key proteins in the progesterone receptor signaling pathway.

Materials:

- Cell line of interest
- **19-Norprogesterone** stock solution

- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-PR, anti-phospho-PR, anti-MAPK, anti-phospho-MAPK, anti-Akt, anti-phospho-Akt, anti-GAPDH or β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Protocol:

- Cell Lysis and Protein Quantification:
 - Treat cells with **19-Norprogesterone** or vehicle control for the desired time.
 - Wash cells with cold PBS and lyse them on ice with lysis buffer.
 - Centrifuge to pellet cell debris and collect the supernatant.
 - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
 - Separate the proteins by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
- Immunoblotting:

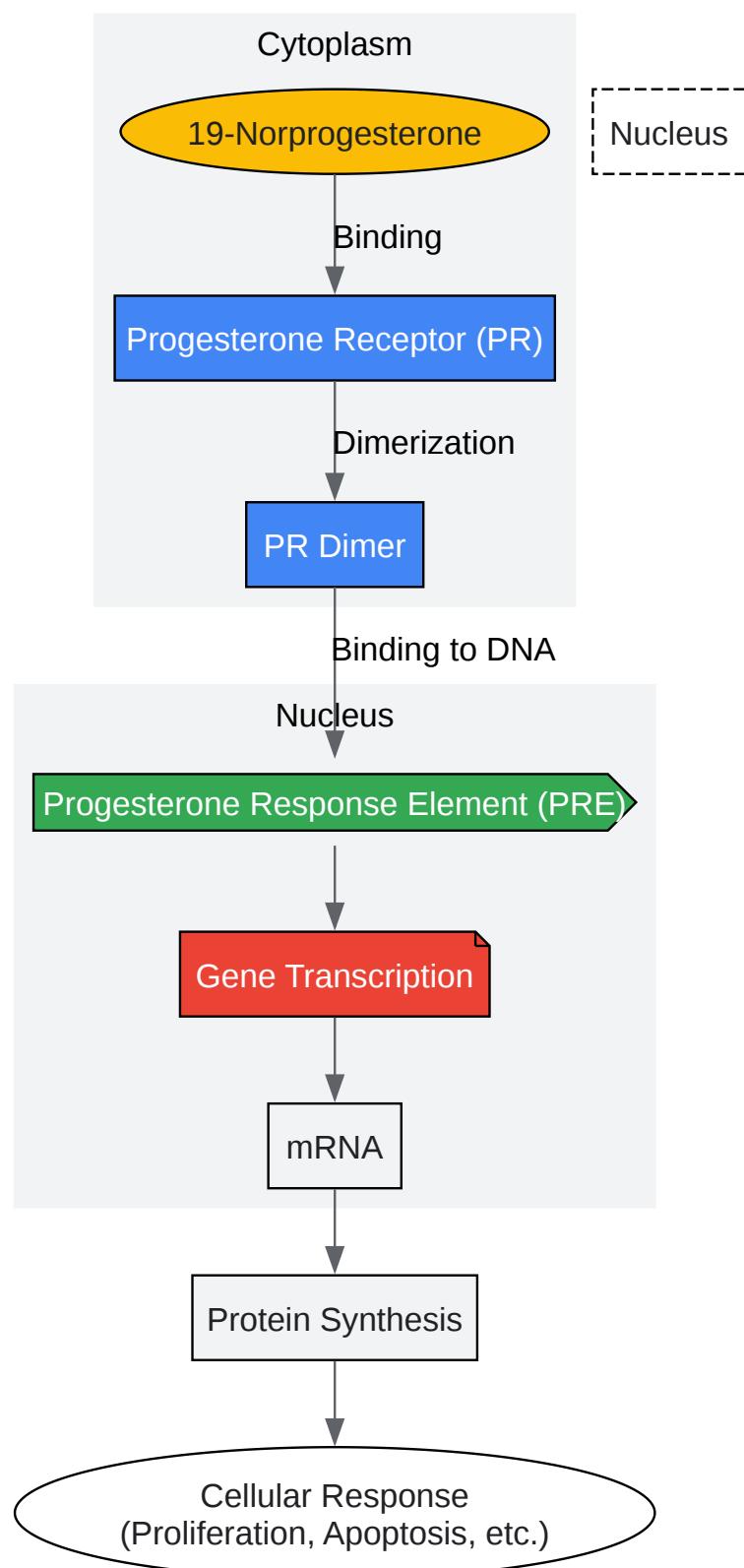
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.

- Detection:
 - Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
 - Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

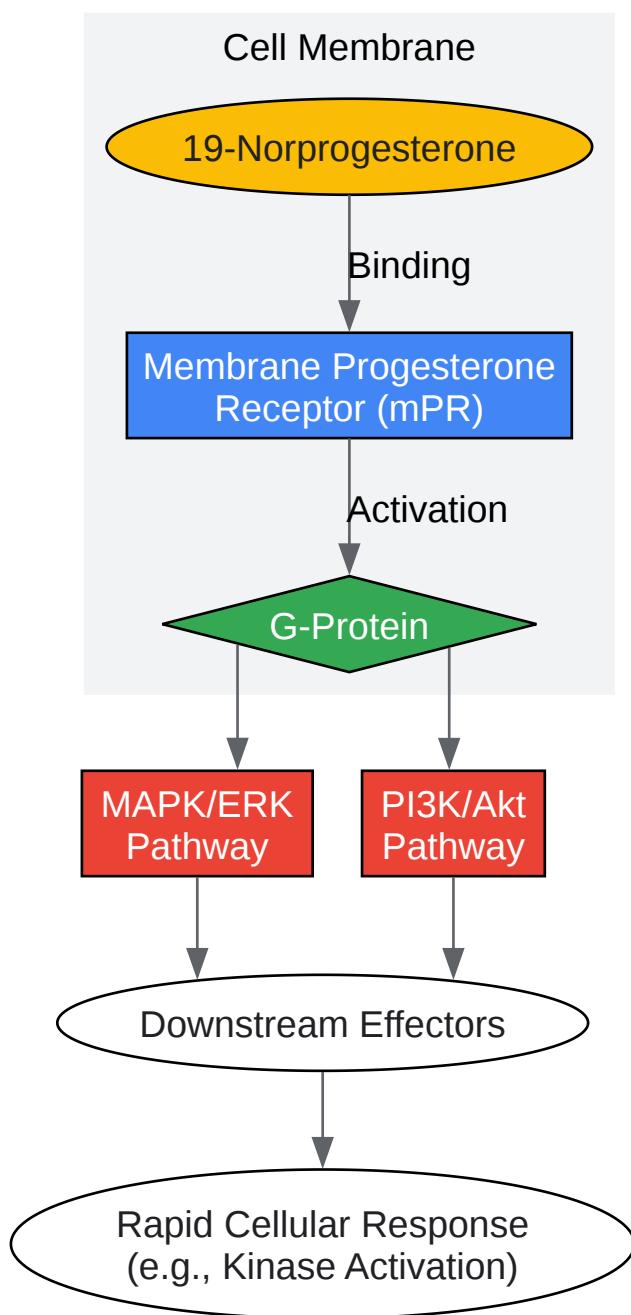
Reporter Gene Assay for Transcriptional Activity

Objective: To quantify the progestogenic activity of **19-Norprogesterone** by measuring the activation of a progesterone-responsive reporter gene.

Materials:


- A suitable host cell line (e.g., T47-D, or a PR-negative line like CV-1 or HEK293 for co-transfection)
- A reporter plasmid containing a progesterone response element (PRE) driving a reporter gene (e.g., luciferase or CAT).
- A progesterone receptor expression vector (if using PR-negative cells).
- A control plasmid for normalization (e.g., expressing Renilla luciferase).
- Transfection reagent.
- **19-Norprogesterone** stock solution.
- Luciferase assay system.

- Luminometer.


Protocol:

- Transfection (if necessary):
 - Co-transfect the host cells with the PRE-reporter plasmid, the PR expression vector (if needed), and the control plasmid using a suitable transfection reagent.
- Treatment:
 - After transfection and recovery, treat the cells with serial dilutions of **19-Norprogesterone** or a vehicle control for 18-24 hours.
- Cell Lysis and Luciferase Assay:
 - Lyse the cells according to the luciferase assay kit manufacturer's protocol.
 - Measure the firefly and Renilla luciferase activities using a luminometer.
- Data Analysis:
 - Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency.
 - Calculate the fold induction relative to the vehicle control.
 - Plot the fold induction against the log of the **19-Norprogesterone** concentration to determine the EC50.

Visualizations

[Click to download full resolution via product page](#)

Caption: Genomic signaling pathway of **19-Norprogesterone**.

[Click to download full resolution via product page](#)

Caption: Non-genomic signaling pathway of **19-Norprogesterone**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a cell proliferation assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. 19-Norprogesterone - Wikipedia [en.wikipedia.org]
- 3. Ionic and ligand-specific effects on the DNA binding of progesterone receptor bound to the synthetic progestin R5020 and the antiprogestin RU486 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 5. Non-genomic mechanisms of progesterone action in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-genomic progesterone signalling and its non-canonical receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MAP kinases couple multiple functions of human progesterone receptors: degradation, transcriptional synergy, and nuclear association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Progestin-mediated activation of MAPK and AKT in nuclear progesterone receptor negative breast epithelial cells: the role of membrane progesterone receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Communication between genomic and non-genomic signaling events coordinate steroid hormone actions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition by nomegestrol acetate and other synthetic progestins on proliferation and progesterone receptor content of T47-D human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jme.bioscientifica.com [jme.bioscientifica.com]

- 13. Effect of nomegestrol acetate on human estrogen sulfotransferase activity in the hormone-dependent MCF-7 and T-47D breast cancer cell lines - PubMed
[pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for 19-Norprogesterone in Cell Culture Studies]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1209251#protocols-for-using-19-norprogesterone-in-cell-culture-studies>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com